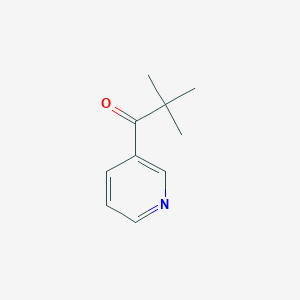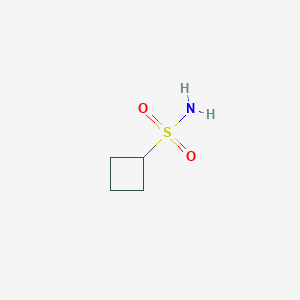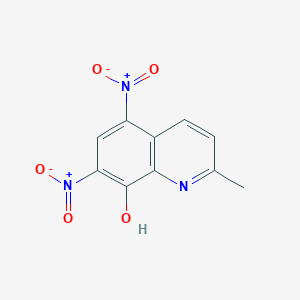
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one
Übersicht
Beschreibung
“2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one” is a chemical compound . It can be used in the synthesis of imatinib and nilotinib (AMN107), a compound currently in multiple Phase II/III clinical trials for chronic granulocytic leukaemia .
Synthesis Analysis
One method of synthesizing “this compound” involves reacting 3-pyridinecarboxamide with ethyl acetate under alkaline conditions . After the reaction is complete, the product is purified through distillation and crystallization .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study by Babu et al. (2017) involved synthesizing Ni(II) and Zn(II) complexes from isomeric pyridyl tetrazole ligands, which include derivatives related to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. These complexes showed antioxidant and moderate nematicidal activities, as well as significant DNA cleavage activity (Babu et al., 2017).
Spectral Analysis :
- Renuga et al. (2014) conducted a study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, a related compound, using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. The study provided detailed vibrational assignments and analysis, contributing to the understanding of the compound's structure and properties (Renuga et al., 2014).
Metal Complexes and Ligand Studies :
- Jozwiuk et al. (2013) investigated pyridylbis(imine) ligands and their Cu(II) complexes. This study highlights the significance of such ligands in tuning the Cu(I)/Cu(II) redox couple, which is crucial in various chemical reactions and processes (Jozwiuk et al., 2013).
Pharmaceutical and Medicinal Chemistry :
- Tayade et al. (2012) focused on the synthesis and antimicrobial studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine, a compound structurally related to this compound. This study emphasizes the importance of such compounds in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Electrochemical Studies :
- Istanbullu et al. (2017) conducted electrochemical detection of DNA interaction with Mannich base derivatives, including compounds related to this compound. This study provides insights into the interactions of these compounds with DNA, which is significant for understanding their biological activities (Istanbullu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIWVPPBVHNWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574334 | |
| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65321-29-1 | |
| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)




